7-Chloropteridine

Description

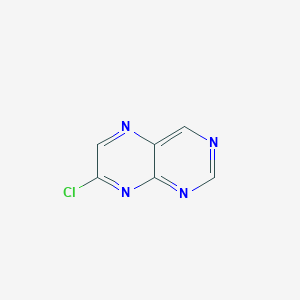

Structure

3D Structure

Properties

IUPAC Name |

7-chloropteridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClN4/c7-5-2-9-4-1-8-3-10-6(4)11-5/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AANUQVPVSJJCRI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=NC=N1)N=C(C=N2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90633947 | |

| Record name | 7-Chloropteridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90633947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1125-84-4 | |

| Record name | 7-Chloropteridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90633947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Properties and Reactivity of 7 Chloropteridine

7-Chloropteridine (CAS No: 1125-84-4) is a heterocyclic organic compound characterized by a pteridine (B1203161) core with a chlorine atom substituted at the 7-position. Its molecular formula is C₆H₃ClN₄, and it has a molecular weight of approximately 166.57 g/mol . chemeo.comchemeo.com

Key Properties and Reactivity:

Structure: The molecule features the fused pyrimidine (B1678525) and pyrazine (B50134) rings characteristic of pteridines, with a chlorine atom attached to the pyrazine ring at the 7-position. chemeo.comchemeo.com

Reactivity: The chlorine atom at the 7-position of this compound is particularly reactive towards nucleophilic substitution. thieme-connect.dersc.orgresearchgate.netresearchgate.netmdpi.comarchive.orgdigitallibrary.co.in This reactivity allows for the facile introduction of various nucleophiles, such as amines, alkoxides, and thiolates, to form a diverse range of 7-substituted pteridine derivatives. thieme-connect.deresearchgate.netarchive.orgdigitallibrary.co.in Studies suggest that the chlorine at position 7 exhibits higher reactivity compared to chlorine at position 6 in some pteridine systems, although direct comparisons are limited. researchgate.net The compound can also undergo covalent hydration in aqueous solutions, a phenomenon observed in other pteridine derivatives. rsc.orgrsc.org

Data Table: Properties of this compound

| Property | Value | Source |

| Chemical Name | This compound | chemeo.comchemeo.com |

| CAS Number | 1125-84-4 | chemeo.com |

| Molecular Formula | C₆H₃ClN₄ | chemeo.comchemeo.com |

| Molecular Weight | 166.57 g/mol | chemeo.com |

| Melting Point | 95 °C | chemeo.com |

| Reactivity | Susceptible to nucleophilic substitution at C-7; generally higher reactivity than 6-chloropteridine (B3064489). thieme-connect.dersc.orgresearchgate.netresearchgate.netmdpi.comarchive.orgdigitallibrary.co.in | |

| Synthesis | Prepared via improved methods, often involving chlorination of pteridine precursors or nucleophilic substitution reactions. thieme-connect.dedss.go.thrsc.orgresearchgate.netrsc.orgarchive.org |

Research Findings and Applications

Direct Synthetic Routes to this compound

Direct synthesis aims to introduce the chlorine atom at the desired 7-position in a single or few steps.

Improved Preparation Methods

Research has focused on refining existing methods to enhance yields and purity. While specific "improved preparation methods" for this compound are not detailed with explicit citations in the provided search results, the general literature on chloropteridine synthesis indicates that improvements often involve optimizing reaction conditions, such as temperature, solvent, and the choice of chlorinating agents. For instance, the synthesis of 6- and this compound has seen methodological advancements, with reports of improved preparation methods for both isomers researchgate.net. The nature of the chlorinating agent and reaction conditions are critical for achieving selective chlorination.

Indirect Synthesis via Pteridine Precursors

Indirect synthesis involves modifying pre-existing pteridine derivatives to introduce the chlorine atom at the 7-position.

Chlorination of Pteridine Derivatives

Chlorination of pteridine derivatives is a common approach. For example, the synthesis of 6-chloropteridine often involves direct chlorination of pteridine using chlorine gas with a catalyst, or employing agents like thionyl chloride or phosphorus pentachloride. While this specific search focuses on this compound, analogous methods for 6-chloropteridine highlight the general strategies used for halogenating the pteridine core . The reactivity of chlorine atoms at different positions on the pteridine ring can vary, with chlorine at position 7 sometimes showing higher reactivity than at position 6 due to differences in steric and electronic effects .

Regioselective Synthesis of 7-Substituted Pteridines

Achieving regioselectivity, meaning the chlorine atom is specifically placed at the 7-position, is crucial for synthesizing this compound. This often involves controlling the reaction environment and employing specific synthetic strategies.

Influence of Reaction Conditions on Regioselectivity (e.g., pH)

The regioselectivity of pteridine synthesis, particularly in condensation reactions like the Gabriel–Isay condensation, is significantly influenced by reaction conditions, including pH mdpi.comnih.gov. Under neutral conditions, the amine at the C5 position of the pyrimidine (B1678525) is generally more nucleophilic and attacks the more electrophilic carbonyl, leading to the 7-substituted isomer as the major product mdpi.comnih.gov. However, under strongly acidic conditions, the C5 amine nitrogen can become protonated, losing its nucleophilic advantage and potentially leading to the 6-substituted isomer mdpi.comnih.gov. Specific additives, such as sodium hydrogen sulfite (B76179) (NaHSO₃) in combination with sodium bicarbonate (NaHCO₃), can also drive regioselectivity in Gabriel–Isay condensations, particularly with dicarbonyl compounds containing hemiacetal functionalities mdpi.com. The use of 2,5,6-triamine-3,4-dihydropyrimidin-4-one sulfate (B86663) without these additives can lead to the 7-substituted isomer as the major product due to protonation of the C5 amine mdpi.com.

Purrmann's Approach and Analogous Strategies for 7-Isomer Synthesis

Purrmann's work explored the synthesis of 7-substituted pterins, particularly noting how strongly acidic conditions could influence regioselectivity by affecting the nucleophilicity of amine groups on the pyrimidine ring mdpi.comnih.gov. Under strongly acidic conditions, the C6 amine can initiate condensation by attacking the more reactive carbonyl, favoring the formation of the 7-substituted pterin mdpi.comnih.gov. Analogous strategies for synthesizing the 7-isomer often involve manipulating the electronic properties of the pyrimidine precursors or employing specific condensation partners that direct the cyclization towards the desired regiochemistry. For instance, incorporating hydrazine (B178648) into condensation reactions has been observed to drive selectivity for specific isomers mdpi.com.

Compound List:

this compound

6-Chloropteridine

6,7-Dichloropteridine

Pteridine

Pterins

Lumazines

Isoalloxazines

2-amino-4-hydroxy-6(and 7)-phenylpteridines

2,4,6-trisubstituted pteridines

2,4,7-trisubstituted pteridines

2,4,6,7-tetrasubstituted pteridines

2-amino-4-alkoxy-6-chloro-pteridine

6-Chloropterin

2,4-Diamino-6-chloropteridine

6-Chloro-5-nitropyrimidine

5,6-diaminouracils

2,5,6-triamine-3,4-dihydropyrimidin-4-one sulfate

2-phenylpyrimidine-4,5,6-triamine

2-amino-4-alkoxy-pteridine

Crotonaldehyde

o-nitrotoluene

7-chloroquinaldine

Folic acid

Biopterin

Neopterin

Leucopterin

Riboflavin

Role of Hydrazine and Other Selectivity-Driving Reagents in 7-Substituted Pteridine Formation

The regioselective synthesis of pteridine derivatives, particularly those substituted at the 7-position, often relies on the careful selection of reaction conditions and reagents. Hydrazine has been identified as a reagent that can influence the regioselectivity in pteridine formation reactions. For instance, in condensations involving methylglyoxal (B44143) and specific pyrimidine precursors, the presence of hydrazine has been observed to favor the formation of 6-methyl derivatives, while its absence or different reaction conditions might lead to 7-methyl derivatives derpharmachemica.comnih.gov. This suggests that hydrazine, or related compounds, can act as a directing agent, guiding the cyclization or substitution towards specific positions on the pteridine ring.

Other reagents and conditions can also drive selectivity. For example, the protonation state of amino groups on the pyrimidine precursor can influence which amine is more nucleophilic, thereby directing the condensation reaction. Under strongly acidic conditions, the C6 amine might initiate condensation, leading to 7-substituted pterins mdpi.com. Conversely, the addition of reagents like sodium hydrogen sulfite (NaHSO₃) can influence regioselectivity. NaHSO₃ can form sulfite adducts that differ between 6- and 7-substituted isomers, allowing for their separation based on solubility differences. In some cases, NaHSO₃ in combination with sodium bicarbonate (NaHCO₃) has been shown to drive regioselectivity in Gabriel–Isay condensations mdpi.com.

Differentiation from 6-Substituted Pteridine Isomers during Synthesis

A significant challenge in pteridine synthesis is the potential formation of regioisomers, particularly the 6-substituted and 7-substituted variants, when using asymmetric starting materials mdpi.comwur.nl. Differentiating and separating these isomers is crucial for obtaining pure compounds.

Several analytical techniques are employed for this purpose:

Comparative Analysis with Synthetic Routes to 6-Chloropteridine

Comparing the synthesis of this compound with that of its isomer, 6-Chloropteridine, reveals differences in reactivity and synthetic strategies. 6-Chloropteridine, like other 6-chloropteridines, can undergo nucleophilic aromatic substitution (SNAr) reactions due to the electron-withdrawing nature of the pteridine ring system . The chlorine atom at the 6-position is activated for displacement by nucleophiles. Palladium-catalyzed reactions, such as Heck reactions with alkynes, can be used to introduce alkynyl substituents at this position .

Direct comparisons of the reactivity between this compound and 6-chloropteridine are less frequently detailed in the literature, but it is noted that the chlorine at the 7-position (on the pyrazine (B50134) ring) can exhibit higher reactivity in certain cases due to differing steric and electronic effects . However, the specific synthetic routes to achieve selective chlorination at either the 6 or 7 position can vary. For example, while direct chlorination of pteridine derivatives using chlorine gas or agents like thionyl chloride or phosphorus pentachloride is common for introducing chlorine, achieving regioselectivity for the 7-position might require different precursor design or reaction conditions compared to the 6-position . Some studies indicate that 7-substituted pteridines can be accessed through methods involving Grignard reagents or organolithium compounds reacting with pteridine 8-oxides, followed by oxidation doaj.orgresearchgate.net.

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances in chemical synthesis. While specific green chemistry approaches directly targeting this compound synthesis are not extensively detailed in the provided search results, general strategies applicable to pteridine synthesis can be considered.

Traditional methods for synthesizing heterocyclic compounds, including pteridines, can involve hazardous solvents, toxic reagents, and significant waste generation researchgate.net. Green chemistry approaches seek to mitigate these issues through:

While direct examples for this compound are scarce, research into greener methods for pteridine synthesis in general, such as one-pot reactions or the use of milder reagents, would be directly applicable. For instance, efforts to develop regioselective methods that avoid complex separation steps contribute to a more efficient and greener process. The development of catalytic methods for regioselective halogenation or substitution could also represent a step towards greener synthesis rsc.org.

Compound List:

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution is a cornerstone of this compound's reactivity. This process involves the replacement of the chlorine atom by a nucleophile.

The reactivity at the C-7 position is modulated by both electronic and steric factors. Electron-withdrawing groups (EWGs) generally increase the rate of SNAr reactions by stabilizing the negatively charged intermediate formed during the reaction masterorganicchemistry.comlasalle.edufiveable.me. Conversely, electron-donating groups (EDGs) tend to decrease reactivity. Steric effects, arising from the spatial arrangement of atoms, can also influence the accessibility of the C-7 position to incoming nucleophiles. Steric hindrance can either impede or, in some cases, direct the regioselectivity of the reaction dalalinstitute.comslideshare.net. For this compound, the electronic nature of the pteridine ring system itself acts as an activating factor, while substituents on the ring could further fine-tune the reactivity at C-7 through these electronic and steric influences.

Nucleophilic aromatic substitution reactions typically proceed via a two-step mechanism involving the formation of a resonance-stabilized anionic intermediate, often referred to as a Meisenheimer complex masterorganicchemistry.com. In this mechanism, the nucleophile first attacks the electron-deficient aromatic ring, disrupting its aromaticity and forming a transient, negatively charged intermediate. This intermediate then expels the leaving group (chloride, in this case), restoring aromaticity and yielding the substituted product masterorganicchemistry.com. While specific details regarding "covalent solvates" for this compound are not explicitly detailed, related pteridine chemistry has suggested the involvement of covalent hydrates as potential intermediates in nucleophilic substitution reactions wur.nl. This implies that the reaction pathway might involve transient covalent adducts with the solvent or nucleophile before the final substitution occurs.

This compound readily undergoes substitution reactions with a variety of nucleophiles.

Amines: Powerful nucleophilic amines have been shown to react with this compound, leading to the displacement of the chlorine atom and the formation of amino-substituted pteridines rsc.org.

Thiols: Similarly, thiols are effective nucleophiles that can react with this compound, replacing the chlorine atom with a thiol group rsc.org.

While organometallic reagents are known for their nucleophilic character and are widely used in carbon-carbon bond formation, specific documented reactions of organometallic reagents with this compound at the C-7 position are not detailed in the provided literature snippets. However, the general reactivity of aryl halides suggests potential for such transformations under appropriate catalytic conditions.

| Nucleophile Type | Example/Observation |

| Amines | Reacts with powerfully nucleophilic amines, displacing the chlorine atom rsc.org. |

| Thiols | Reacts with thiols, leading to substitution of the chlorine atom rsc.org. |

| Organometallics | Not explicitly detailed for this compound in provided sources; general potential for C-C bond formation exists for aryl halides. |

Specific catalytic methods for enhancing the nucleophilic displacement of the chlorine atom in this compound are not detailed in the provided search results. While copper(I) catalysis has been noted for SNAr reactions in other synthetic contexts researchgate.net, and sodium bisulfite is a common chemical reagent, its role as a mediator in the SNAr reactions of this compound is not specified in the available information.

Carbon-Carbon Bond Forming Reactions at C-7

The chlorine atom at the C-7 position of this compound serves as a handle for carbon-carbon bond formation, a critical transformation in organic synthesis. Methods commonly employed for functionalizing aryl halides, such as palladium-catalyzed cross-coupling reactions (e.g., Heck, Suzuki, Sonogashira reactions), are generally applicable to such systems baranlab.orgsigmaaldrich.comalevelchemistry.co.uk. For instance, palladium-mediated Heck reactions have been reported to form alkynyl-substituted pteridines from related chloropteridine derivatives . These reactions typically involve the oxidative addition of a palladium catalyst to the carbon-halogen bond, followed by transmetalation and reductive elimination to form the new carbon-carbon bond. Organometallic reagents, in general, are key players in many C-C bond-forming reactions vanderbilt.edulibretexts.orglibretexts.org.

Compound List:

this compound

Palladium-Mediated Cross-Coupling Reactions (e.g., Heck Reactions with Acetylenes)

The C-7 chlorine atom in this compound is susceptible to palladium-catalyzed cross-coupling reactions, enabling the introduction of various carbon-based substituents. Notably, Heck reactions with acetylenes, also known as Sonogashira couplings, are effective methods for synthesizing alkynyl-substituted pteridines. These reactions typically involve a palladium catalyst, a copper(I) co-catalyst, and an amine base, often requiring anhydrous and anaerobic conditions, although newer procedures have relaxed these requirements orientjchem.orgorganic-chemistry.orglibretexts.orgrsc.org. The coupling of terminal alkynes with aryl or vinyl halides, such as this compound, generates conjugated enynes and arylalkynes, which are valuable intermediates in medicinal chemistry and material science orientjchem.orgorganic-chemistry.orglibretexts.orgrsc.org.

Table 1: Palladium-Mediated Cross-Coupling Reactions of this compound

| Reaction Type | Coupling Partner | Catalyst System (Typical) | Product Type | Reference |

| Heck Reaction (Sonogashira) | Terminal Alkynes | Pd catalyst, Cu(I) co-catalyst, Amine base | Alkynyl-substituted pteridines | orientjchem.orgorganic-chemistry.orglibretexts.orgrsc.org |

Radical-Species Methods for C-H Insertion at Pteridine Ring

While specific methods for radical-species C-H insertion directly at the pteridine ring of this compound were not explicitly detailed in the provided search results, the broader field of pteridine chemistry includes strategies for functionalizing the ring system. Radical reactions are a powerful tool for C-H functionalization, and their application to pteridine scaffolds could potentially lead to novel derivatives. The electron-deficient nature of the pteridine nucleus makes it susceptible to various reaction types, though direct C-H insertion via radical species would typically require specific radical initiators and conditions tailored to the pteridine core nih.govthieme-connect.de.

Redox Chemistry of this compound

Pteridines, including this compound, can exist in multiple redox states: fully oxidized, semi-reduced (dihydro), and fully reduced (tetrahydro) wikipedia.orgnih.gov. These interconversions typically involve the gain or loss of two electrons and two protons nih.govuni-greifswald.de. The C-7 chlorine substituent can influence the redox properties of the pteridine system.

Oxidation Pathways

Oxidation of pteridine derivatives can lead to the formation of pteridine-N-oxide derivatives or other oxidized forms, depending on the specific pteridine structure and the oxidizing agent used . Strong oxidizing agents like hydrogen peroxide or potassium permanganate (B83412) are commonly employed under acidic or basic conditions for the oxidation of pteridine compounds . The presence of electron-donating groups can stabilize the pteridine ring, while electron-withdrawing groups can influence its susceptibility to oxidation uni-greifswald.de.

Reduction Pathways

Reduction of this compound typically leads to the formation of pteridine derivatives with altered oxidation states, such as dihydro- or tetrahydropteridines orientjchem.orgnih.govanu.edu.au. Common reducing agents used for pteridines include sodium borohydride (B1222165), lithium aluminum hydride, and sodium dithionite (B78146) anu.edu.au. For instance, sodium borohydride can reduce pteridines, and subsequent oxidative workup can yield pterin sci-hub.se. Lithium aluminum hydride is noted for its use in reducing lipo-soluble pteridines, including chloropteridines anu.edu.au. The reduction process can be selective, yielding either semi-reduced (dihydro) or fully reduced (tetrahydro) forms depending on the reducing agent and conditions nih.govanu.edu.auosti.gov.

Table 2: Reduction Pathways of Pteridines

| Reducing Agent | Typical Pteridine Substrate | Product State (Example) | Reference |

| Sodium Borohydride | Pteridines | Dihydro- or Tetrahydropteridines | anu.edu.ausci-hub.se |

| Lithium Aluminum Hydride | Lipo-soluble pteridines | Tetrahydropteridines | anu.edu.au |

| Sodium Dithionite | Pteridines | Dihydro- or Tetrahydropteridines | anu.edu.au |

Stability Considerations for Reduced States of Pteridines

Reduced forms of pteridines, particularly dihydro- and tetrahydropteridines, exhibit varying degrees of stability. Aromatic pteridines are generally stable, whereas their semi-reduced (dihydro) and fully reduced (tetrahydro) counterparts are more susceptible to degradation, particularly through oxidation by atmospheric oxygen or other oxidizing agents mdpi.comresearchgate.netresearchgate.netnih.gov. The rate and products of oxidation depend significantly on the substituents present on the pteridine ring researchgate.net. For example, 7,8-dihydroxanthopterin is notably stable, with a half-life of 1400 hours in neutral aqueous solutions at room temperature researchgate.net. In contrast, 7,8-dihydro-6-methylpterin and 7,8-dihydro-6,7-dimethylpterin, which possess electron-donating groups, are more reactive and undergo oxidation more readily researchgate.net. The stability of reduced pteridine forms is crucial for their analysis and biological function, often necessitating stabilization with reducing agents or controlled oxidation prior to analysis mdpi.comnih.gov. Tetrahydropteridines, for instance, can undergo further reduction to form 5,6,7,8-tetrahydropteridines osti.gov.

Degradation and Ring Fission Reactions

The pteridine ring system, while generally aromatic, can undergo degradation and ring-opening reactions under specific chemical conditions. For this compound, research has identified pathways involving acidic environments and interactions within aqueous solutions.

Acid-Catalyzed Degradation to Chloropyrazine Derivatives

Under acidic conditions, this compound and other chloropteridines are known to degrade, yielding chloropyrazine derivatives. researchgate.netresearchgate.netresearchgate.net This transformation involves the fission of the pteridine ring system. While specific mechanisms and detailed quantitative yields for this compound are not detailed in the provided snippets, studies on related pteridine compounds, such as 4-methylpteridine, demonstrate that treatment with hot dilute acid can lead to the formation of pyrazine derivatives, for instance, N-(3-acetylpyrazin-2-yl)formamidine. rsc.org This suggests a general susceptibility of the pteridine nucleus to acid-catalyzed ring cleavage, resulting in the formation of simpler pyrazine structures.

Stability in Aqueous Solutions

The stability of this compound in aqueous solutions is characterized by its propensity for reversible covalent hydration. researchgate.netresearchgate.netresearchgate.net Specifically, these compounds undergo hydration across the 3,4-double bond of the pteridine ring. researchgate.netresearchgate.netresearchgate.net Research has involved the determination of first-order rate constants for both the hydration and dehydration reactions of chloropteridines in aqueous media. researchgate.netresearchgate.netresearchgate.net This indicates that while the compound can exist in aqueous solution, it is subject to a dynamic equilibrium involving hydration, with measurable kinetic parameters governing these interconversions. The precise extent of hydration and the rates are influenced by factors such as pH and temperature, though specific quantitative data for this compound in various aqueous conditions are not provided in the reviewed literature.

Compound List:

this compound

Derivatization and Functionalization Strategies of 7 Chloropteridine

Synthesis of Novel 7-Chloropteridine Derivatives

The reactivity of the chlorine atom at the 7-position of the pteridine (B1203161) ring makes it a prime site for nucleophilic substitution reactions, enabling the synthesis of a diverse range of novel derivatives. This reactivity is a cornerstone of this compound chemistry, allowing for the facile introduction of nitrogen, oxygen, and sulfur nucleophiles.

Amination reactions, for instance, are readily achieved by treating this compound with various primary and secondary amines. libretexts.orgsavemyexams.comyoutube.commnstate.educhemguide.co.uk This approach has been successfully employed to synthesize a variety of 7-aminopteridine derivatives. Similarly, the displacement of the chloride with alkoxides or phenoxides provides a straightforward route to 7-alkoxy and 7-aryloxypteridines, respectively. libretexts.org

The following table summarizes representative examples of nucleophilic substitution reactions of this compound:

| Nucleophile | Reagent | Product | Reference |

| Ammonia | NH₃ | 7-Aminopteridine | savemyexams.com |

| Primary Amine | R-NH₂ | 7-(Alkyl/Aryl)aminopteridine | libretexts.org |

| Secondary Amine | R₂NH | 7-(Dialkyl/Diaryl)aminopteridine | youtube.com |

| Alkoxide | R-O⁻ | 7-Alkoxypteridine | libretexts.org |

| Phenoxide | Ar-O⁻ | 7-Aryloxypteridine | libretexts.org |

Introduction of Diverse Substituents at the Pteridine Core

Beyond simple nucleophilic displacement at the 7-position, modern cross-coupling methodologies have significantly expanded the scope of functionalization of the this compound core. Palladium-catalyzed reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, have proven to be powerful tools for the introduction of a wide array of carbon- and nitrogen-based substituents.

The Suzuki-Miyaura coupling reaction enables the formation of carbon-carbon bonds by reacting this compound with boronic acids or their esters in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org This method is particularly useful for the synthesis of 7-aryl and 7-heteroaryl pteridines, which are of significant interest in medicinal chemistry.

The Sonogashira coupling provides a route to 7-alkynylpteridines through the palladium- and copper-co-catalyzed reaction of this compound with terminal alkynes. wikipedia.orggold-chemistry.orglibretexts.orgorganic-chemistry.orgnih.gov These alkynyl-functionalized pteridines can serve as versatile intermediates for further transformations.

For the introduction of diverse amino groups, the Buchwald-Hartwig amination has emerged as a highly effective method. wikipedia.orgjk-sci.comlibretexts.orgorganic-chemistry.org This palladium-catalyzed cross-coupling reaction allows for the formation of C-N bonds between this compound and a broad range of primary and secondary amines, including those that are challenging to introduce via traditional nucleophilic substitution. researchgate.net

Below is a table showcasing the introduction of various substituents at the 7-position of the pteridine core using palladium-catalyzed cross-coupling reactions:

| Reaction | Coupling Partner | Catalyst System | Product | Reference |

| Suzuki-Miyaura | Arylboronic acid | Pd catalyst, Base | 7-Aryl-pteridine | researchgate.net |

| Sonogashira | Terminal alkyne | Pd catalyst, Cu(I) cocatalyst, Base | 7-Alkynyl-pteridine | wikipedia.orglibretexts.org |

| Buchwald-Hartwig | Primary/Secondary Amine | Pd catalyst, Ligand, Base | 7-Amino-pteridine | wikipedia.orgjk-sci.com |

Strategies for Late-Stage Functionalization

Late-stage functionalization (LSF) refers to the introduction of functional groups into a complex molecule at a late step in the synthetic sequence. This strategy is of paramount importance in drug discovery and development, as it allows for the rapid generation of analogs from a common advanced intermediate. While specific examples of late-stage C-H functionalization directly on the this compound scaffold are not extensively documented in the provided search results, the principles of modern LSF can be applied to its derivatives.

For instance, C-H activation methodologies could potentially be employed to functionalize other positions on the pteridine ring of a pre-functionalized 7-substituted pteridine derivative. nih.govnih.gov Photocatalytic methods, which have gained prominence in recent years, offer mild conditions for the generation of radicals that can engage in C-H functionalization reactions. nih.gov These approaches could enable the introduction of alkyl, trifluoromethyl, or other valuable groups at various positions of the pteridine core, further diversifying the chemical space accessible from this compound.

Formation of Fused Ring Systems from this compound

The strategic derivatization of this compound can provide precursors for the construction of more complex, fused-ring systems. By introducing appropriate functional groups at the 7-position and potentially at the 6-position, intramolecular cyclization reactions can be triggered to form new rings fused to the pteridine core.

For example, a 7-amino-substituted pteridine bearing a suitable functional group on the substituent could undergo cyclization to form a pyrimido[4,5-g]pteridine system. The synthesis of such fused systems often involves the initial construction of a substituted pyrimidine (B1678525) ring, which is then annulated. wikipedia.orgjk-sci.commdpi.commdpi.comresearchgate.netresearchgate.net

Similarly, the introduction of a thiol-containing substituent at the 7-position, followed by appropriate activation and cyclization, could lead to the formation of thieno[2,3-g]pteridines . The synthesis of thieno-fused pyridines and pyrimidines often involves the reaction of aminothiophenes with appropriate precursors. researchgate.netscielo.brekb.egnih.gov

The general strategies for the formation of these fused systems are outlined below:

| Fused System | General Strategy |

| Pyrimido[4,5-g]pteridine | Introduction of an amino group at the 7-position with a pendant functional group capable of cyclizing to form a pyrimidine ring. |

| Thieno[2,3-g]pteridine | Introduction of a sulfur-containing substituent at the 7-position that can undergo intramolecular cyclization to form a thiophene (B33073) ring. |

These strategies highlight the potential of this compound as a scaffold for the synthesis of complex polycyclic heteroaromatic compounds.

Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules by analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C.

¹H NMR Spectroscopy: This technique provides information about the number, type, and connectivity of hydrogen atoms in a molecule. The chemical shift (δ) of a proton signal is influenced by its electronic environment. In aromatic systems like pteridine (B1203161), protons attached to carbons bearing electron-withdrawing groups (like nitrogen atoms or chlorine) typically resonate at higher chemical shifts (downfield). For 7-Chloropteridine, one would expect signals corresponding to the aromatic protons on the pteridine ring. The multiplicity of these signals (singlet, doublet, triplet, etc.) and their coupling constants provide information about neighboring protons.

¹³C NMR Spectroscopy: This method reveals the carbon skeleton of a molecule. The chemical shift of a ¹³C nucleus is sensitive to its electronic environment. Aromatic carbons in pteridines are generally found in the range of 110-160 ppm. The presence of nitrogen atoms and the chlorine substituent on the ring would influence these shifts, with carbons directly bonded to or adjacent to electronegative atoms typically appearing further downfield.

Expected ¹H and ¹³C NMR Data for this compound (Hypothetical)

The following table presents expected chemical shifts based on the general characteristics of pteridine derivatives and halogenated aromatics. Specific experimental data for this compound was not found in the provided sources.

| Nucleus | Expected Chemical Shift (δ, ppm) | Multiplicity | Expected Assignment | Notes |

| ¹H | 8.5 - 9.5 | Singlet/Doublet | Aromatic H (e.g., H-6, H-8) | Electron-deficient aromatic protons |

| ¹³C | 110 - 130 | - | Aromatic C (e.g., C-6, C-8) | Attached to H |

| ¹³C | 130 - 150 | - | Aromatic C (e.g., C-5, C-7) | Attached to Cl or N |

| ¹³C | 150 - 165 | - | Aromatic C (e.g., C-2, C-4) | Nitrogen-bound carbons |

Note: These values are estimations based on related compounds and general chemical principles. Actual experimental values may vary.

Ultraviolet-Visible (UV-Vis) Spectroscopy in Reactivity and Adduct Formation Studies

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which is related to electronic transitions. This technique is useful for studying conjugated systems, chromophores, and changes in electronic structure upon reaction or adduct formation.

The pteridine ring system is a conjugated π-electron system, which is expected to exhibit absorption in the UV-Vis region. Typical UV-Vis spectra of pteridines show characteristic absorption bands, often referred to as π→π* transitions, which are usually intense. The presence of the chlorine atom at the 7-position can influence these transitions, potentially causing bathochromic (red) or hypsochromic (blue) shifts in the absorption maxima (λmax) compared to unsubstituted pteridine. UV-Vis can also be employed to monitor reactions or the formation of complexes by observing changes in absorbance at specific wavelengths.

Expected UV-Vis Absorption Maxima (λmax) for this compound (Hypothetical)

| Absorption Band | Expected λmax (nm) | Transition Type | Notes |

| B-band | 250 - 300 | π→π | Often observed in pteridines |

| Q-band | 300 - 400 | π→π | Typically more intense and at longer wavelengths |

Note: These are generalized ranges for pteridine chromophores. Specific experimental λmax values for this compound were not found in the provided sources.

Mass Spectrometry (MS) for Compound Identification and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns. In Electron Ionization (EI) MS, molecules are bombarded with electrons, causing ionization and fragmentation.

Molecular Ion (M⁺): The molecular ion peak represents the intact molecule minus one electron. Its mass-to-charge ratio (m/z) directly indicates the molecular weight. For this compound (C₆H₃ClN₄), the calculated monoisotopic molecular weight is approximately 166.0046 g/mol . Due to the natural abundance of isotopes, a peak at m/z 166 would be expected, along with a peak at m/z 168 due to the presence of the ³⁷Cl isotope (approximately 25% of the intensity of the M⁺ peak).

Fragmentation Patterns: The molecular ion can fragment into smaller ions and neutral radicals. Common fragmentation pathways for aromatic heterocycles include the loss of small neutral molecules (e.g., HCN, N₂) or radical fragments (e.g., Cl•, H•). The chlorine atom itself can also be lost as a radical (M-Cl) or as HCl. The fragmentation pattern provides characteristic "fingerprints" that aid in structural identification.

Expected Mass Spectrometry Data for this compound (Hypothetical)

| Ion Type | m/z | Relative Intensity (Expected) | Possible Fragmentation |

| Molecular Ion | 166 | High | M⁺ (C₆H₃ClN₄) |

| Isotope Peak | 168 | Medium (approx. 25% of 166) | M⁺ (C₆H₃³⁷ClN₄) |

| Fragment Ion | 131 | Medium | M - Cl• |

| Fragment Ion | 139 | Medium | M - HCN |

| Fragment Ion | 112 | Low | M - Cl• - HCN |

Note: These are predicted values based on the molecular formula and common fragmentation pathways for similar compounds. Specific experimental data for this compound was not found in the provided sources.

Vibrational Spectroscopy (e.g., FTIR) for Functional Group Characterization

Fourier-Transform Infrared (FTIR) spectroscopy probes the vibrational modes of molecules, providing information about the types of functional groups present. Different bonds vibrate at characteristic frequencies, which are detected as absorption bands in the IR spectrum.

For this compound, FTIR analysis would be expected to reveal characteristic absorptions associated with its aromatic pteridine core and the chlorine substituent. Key expected bands include:

Aromatic C-H stretching: Typically observed in the range of 3000-3100 cm⁻¹.

Ring stretching vibrations (C=N, C=C): These are usually found in the fingerprint region (below 1500 cm⁻¹) and can also appear as C=C stretches in the 1600-1680 cm⁻¹ range.

C-Cl stretching: Aromatic C-Cl bonds typically absorb in the region of 1100-1000 cm⁻¹, though this can vary.

Expected FTIR Absorption Bands for this compound (Hypothetical)

| Functional Group/Bond | Expected Wavenumber (cm⁻¹) | Intensity | Notes |

| Aromatic C-H stretch | 3000 - 3100 | Medium | |

| C=N ring stretch | 1550 - 1650 | Medium | |

| C=C ring stretch | 1580 - 1680 | Medium | |

| C-Cl stretch (aromatic) | 1000 - 1100 | Weak-Medium | |

| C-H bending (oop) | 650 - 900 | Medium | Out-of-plane bending, can indicate substitution pattern |

Note: These are typical ranges for the functional groups present in this compound. Specific experimental data was not found in the provided sources.

Compound List

this compound

Computational Chemistry and Mechanistic Insights

Quantum Chemical Studies (e.g., Density Functional Theory (DFT))

Quantum chemical methods, predominantly DFT, are instrumental in dissecting the electronic landscape and reactivity patterns of molecules like 7-Chloropteridine. These studies provide a theoretical foundation for predicting how the molecule interacts and transforms.

Elucidation of Electronic Structure and Reactivity Descriptors

DFT calculations are widely employed to determine key electronic structure parameters that dictate a molecule's reactivity. For pteridine (B1203161) derivatives, these include the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, electron density distribution, and electrostatic potential maps austinpublishinggroup.comphyschemres.orgirjweb.comniscpr.res.inscirp.org. The HOMO-LUMO gap, in particular, serves as an indicator of a molecule's kinetic stability and chemical reactivity; a smaller gap generally suggests higher reactivity austinpublishinggroup.comirjweb.com.

Reactivity descriptors derived from DFT, such as Fukui functions and local softness, are crucial for identifying specific sites within a molecule that are susceptible to electrophilic or nucleophilic attack nih.govwikipedia.orgmdpi.commit.eduresearchgate.net. Fukui functions quantify the change in electron density at a particular atom in response to a change in the total number of electrons, effectively mapping out nucleophilic (f+) and electrophilic (f-) sites wikipedia.orgresearchgate.net. For this compound, these calculations would elucidate the electron distribution across its nitrogen-rich heterocyclic core and the influence of the chlorine substituent on these properties, thereby predicting preferred sites for chemical reactions niscpr.res.inimist.ma.

| Descriptor | Significance | Relevance to this compound |

| HOMO Energy | Indicates the molecule's tendency to donate electrons; higher energy suggests greater nucleophilicity. | Helps identify electron-rich regions of this compound, potentially involved in nucleophilic attacks. |

| LUMO Energy | Indicates the molecule's tendency to accept electrons; lower energy suggests greater electrophilicity. | Helps identify electron-deficient regions of this compound, potentially targeted by nucleophiles. |

| HOMO-LUMO Gap | Reflects kinetic stability and reactivity; a smaller gap typically implies higher reactivity. | Provides an overall measure of this compound's susceptibility to chemical transformations. |

| Fukui Functions | Local reactivity indices predicting nucleophilic and electrophilic attack sites. | Pinpoints specific atoms in this compound most likely to undergo electrophilic or nucleophilic substitution. |

| Electrostatic Potential Maps | Visualizes electron density distribution, highlighting regions of positive (electrophilic) and negative (nucleophilic) charge. | Aids in understanding the charge distribution within this compound, guiding predictions of interaction sites. |

Mechanistic Investigations of Chemical Transformations

DFT is a powerful tool for elucidating the step-by-step mechanisms of chemical reactions, including the identification of transition states and the calculation of activation energy barriers sumitomo-chem.co.jpmatlantis.comresearchgate.netrsc.orgnih.govresearchgate.net. By simulating reaction pathways, researchers can gain detailed insights into how bonds are broken and formed, and which intermediates are involved. For reactions involving this compound, such as nucleophilic aromatic substitution (NAS) at the C7 position, DFT can map the energy profile, revealing the rate-determining step and the stability of intermediates like Meisenheimer complexes masterorganicchemistry.comchegg.comucl.ac.ukmdpi.com. Understanding these mechanisms is critical for optimizing reaction conditions and predicting product formation. Computational studies have also been used to propose new mechanisms for known reactions, fitting experimental observations better than previous models ucl.ac.ukrsc.org.

Analysis of Protonation States and Nucleophilicity of Pteridine Amines

Pteridine derivatives, including those with amine functionalities, can exist in various protonation states and tautomeric forms in solution researchgate.net. DFT calculations are vital for determining the relative energies of these different species and identifying the most stable protonation sites. The basicity and nucleophilicity of the nitrogen atoms in the pteridine ring system are significantly influenced by these protonation states and the electronic effects of substituents ias.ac.inconicet.gov.armasterorganicchemistry.com. Studies on related pteridines indicate that protonation can alter the electron density distribution, thereby affecting the nucleophilic character of the amine groups and other nitrogen atoms within the ring researchgate.netmasterorganicchemistry.com. For this compound, understanding its protonation behavior is key to predicting its reactivity, particularly in reactions where its nitrogen atoms act as nucleophiles.

Molecular Modeling for Prediction of Solvation and Tautomerism

The behavior of molecules in solution is heavily influenced by solvent interactions and potential tautomeric equilibria. Molecular modeling and DFT, often employing implicit solvent models like the Polarizable Continuum Model (PCM) or explicit solvent molecules, are used to investigate these effects q-chem.comdiva-portal.orggaussian.comnih.govspringernature.comresearchgate.net. For this compound, computational studies can predict how different solvents stabilize or destabilize its various forms, influence its electronic properties (like HOMO-LUMO gaps), and potentially affect its tautomeric preferences nih.govniscpr.res.in. Such analyses are crucial for understanding reaction rates and pathways in solution, as solvent polarity and specific interactions can significantly alter energy barriers and reaction mechanisms springernature.comresearchgate.netniscpr.res.in.

Prediction of Reactivity and Regioselectivity in New Reactions

A significant application of computational chemistry is the prediction of reactivity and regioselectivity in novel chemical transformations. By analyzing DFT-derived reactivity descriptors, such as Fukui functions and electrophilicity/nucleophilicity indices, chemists can forecast where a reaction is most likely to occur on a molecule nih.govmdpi.commit.educore.ac.ukunimi.it. For this compound, these methods can predict whether electrophilic or nucleophilic attack will preferentially occur at specific positions on the pteridine ring or at the chlorine atom. This predictive capability is invaluable for designing new synthetic routes, identifying potential side reactions, and understanding the factors that control the outcome of chemical processes involving this compound mit.eduimist.maunimi.itbeilstein-journals.org. For instance, studies on similar heterocyclic systems demonstrate that DFT-based descriptors can accurately predict regioselectivity in cycloaddition reactions and other transformations imist.macore.ac.ukunimi.it.

Compound List:

This compound

7 Chloropteridine As a Precursor in Chemical Synthesis

Building Block for Complex Pteridine (B1203161) Scaffolds

The inherent reactivity of 7-chloropteridine makes it an ideal building block for the elaboration of more complex pteridine-based structures. The chlorine atom at the 7-position is noted to have high reactivity, in some cases greater than at other positions on the pteridine core, facilitating its displacement by various nucleophiles. This allows for the strategic introduction of a wide array of functional groups, extending the complexity of the pteridine scaffold.

A fundamental transformation is the nucleophilic aromatic substitution (SNAr) reaction. For instance, this compound can be smoothly converted into 7-methoxypteridine by reacting it with sodium methoxide (B1231860) in methanol. thieme-connect.de This straightforward substitution demonstrates the facility with which the chloro group can be replaced, opening pathways to various 7-alkoxy and 7-aryloxy pteridine derivatives.

Beyond simple substitution, this compound is a valuable substrate for modern cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. wikipedia.org Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira couplings, can be employed to introduce aryl, vinyl, or alkynyl groups at the 7-position. nih.gov For example, palladium-mediated Heck reactions with acetylenes can yield alkynyl-substituted pteridines. These reactions significantly expand the structural diversity achievable from a simple chloropteridine precursor, enabling the synthesis of complex, multi-ring systems and molecules with tailored electronic and steric properties.

The functionalization at the C7 position is also key to building fused heterocyclic systems. While many complex pteridines are built by constructing the pyrazine (B50134) ring onto a pre-functionalized pyrimidine (B1678525), the modification of a pre-formed pteridine core like this compound offers an alternative, direct route to novel scaffolds. This approach allows for the synthesis of derivatives like 7-substituted pterin (B48896) carboxylic acids, which are important in various biological contexts. researchgate.net

Table 1: Synthesis of Complex Pteridine Scaffolds from this compound

| Starting Material | Reagent(s) | Reaction Type | Product |

| This compound | Sodium methoxide (NaOMe) / Methanol | Nucleophilic Substitution | 7-Methoxypteridine |

| This compound | Alkenes / Palladium Catalyst | Heck Coupling | 7-Alkenylpteridines |

| This compound | Alkynes / Palladium Catalyst | Sonogashira Coupling | 7-Alkynylpteridines |

| This compound | Boronic acids / Palladium Catalyst | Suzuki Coupling | 7-Arylpteridines |

Synthesis of Biologically Relevant Pteridine Derivatives and Analogs

The pteridine nucleus is a well-established pharmacophore found in numerous biologically active compounds, and this compound provides a direct entry point for the synthesis of novel therapeutic candidates. orientjchem.orgderpharmachemica.com The ability to easily modify the 7-position is particularly relevant for drug discovery, as substituents at this position can significantly influence the molecule's interaction with biological targets like enzymes and receptors.

A prominent area of research is the development of protein kinase inhibitors. explorationpub.com Kinases are key regulators of cellular processes, and their dysregulation is implicated in diseases such as cancer and inflammatory disorders. nih.govmdpi.com Many kinase inhibitors feature a heterocyclic core, and pteridine-based compounds have been extensively investigated as inhibitors of various kinases, including Janus kinases (JAK), epidermal growth factor receptor (EGFR), and others. orientjchem.orgscielo.br The synthesis of libraries of 7-substituted pteridine derivatives, accessible from this compound via substitution with various amines, alcohols, and thiols, is a common strategy to explore the structure-activity relationships (SAR) and optimize inhibitor potency and selectivity. nuph.edu.ua

Furthermore, the pteridine core is related to folic acid and other natural cofactors, making its derivatives of interest in anti-infective research. derpharmachemica.com For example, pyrazine derivatives, which share a structural component with pteridines, have been synthesized and investigated for their antibacterial and antituberculous activities. ptfarm.plnih.gov The synthesis of 7-amino and other C7-functionalized pteridines from this compound allows for the creation of analogs that can interfere with microbial metabolic pathways.

Table 2: Examples of Biologically Relevant Pteridine Derivatives

| Precursor | Reaction Type | Resulting Derivative Class | Potential Biological Target/Application |

| This compound | Nucleophilic substitution with amines | 7-Aminopteridines | Kinase inhibitors (e.g., for cancer therapy) |

| This compound | Nucleophilic substitution with thiols | 7-Thiopteridines | Enzyme inhibitors |

| This compound | Cross-coupling reactions | 7-Aryl/Heteroarylpteridines | Modulators of cellular signaling pathways |

Precursor for Other Heterocyclic Systems

In addition to serving as a scaffold for building more elaborate pteridines, this compound can also be a precursor for the synthesis of different heterocyclic ring systems through degradation or ring transformation reactions. These reactions leverage the inherent chemical instability of certain parts of the pteridine nucleus under specific conditions.

Under acidic conditions, chloropteridines can undergo degradation to yield chloropyrazine derivatives. This transformation involves the cleavage of the pyrimidine ring portion of the bicyclic system, leaving the pyrazine ring intact. This provides a synthetic route to substituted pyrazines, which are themselves important building blocks and possess a range of biological activities. ptfarm.pl

Furthermore, the reactivity of the C7-chloro group can be used to induce transformations within the pyrazine ring itself. For example, the hydrolysis of 6,7-dichloropteridine (B15053912) can selectively yield 6-chloropteridin-7(8H)-one. thieme-connect.dethieme-connect.de This reaction converts the pyrazine ring into a pyrazinone ring, demonstrating how this compound can be a starting point for pteridinone derivatives, which are another important class of heterocyclic compounds. While more complex ring transformations that rearrange the entire bicyclic core are known in pyrimidine chemistry, the degradation to pyrazines and conversion to pteridinones are established pathways for generating new heterocyclic structures from a this compound precursor. tcichemicals.comwur.nl

Table 3: Transformation of this compound to Other Heterocycles

| Starting Material | Condition(s) | Reaction Type | Product Class |

| This compound | Acidic conditions | Ring Degradation | Chloropyrazine derivatives |

| 6,7-Dichloropteridine | Aqueous sodium carbonate | Hydrolysis / Substitution | Chloropteridinone derivatives |

Emerging Trends and Future Research Perspectives

Advancements in Stereoselective and Regioselective Methodologies for 7-Chloropteridine Synthesis

The precise control over the three-dimensional arrangement of atoms (stereoselectivity) and the specific position of chemical modifications (regioselectivity) is paramount in the synthesis of complex biologically active molecules. While significant progress has been made in the synthesis of pteridines, the development of dedicated stereoselective and regioselective methods for this compound remains an area ripe for exploration. Future research in this domain is anticipated to focus on several key aspects:

Chiral Catalysis: The application of chiral catalysts, such as transition metal complexes with chiral ligands, could enable the enantioselective synthesis of this compound derivatives. This would be particularly valuable for producing compounds with specific stereochemistry at substituents, which is often crucial for biological activity.

Enzymatic Synthesis: Biocatalysis offers a powerful tool for achieving high stereoselectivity and regioselectivity under mild reaction conditions. The discovery or engineering of enzymes capable of acting on pteridine (B1203161) precursors could provide a green and efficient route to chiral this compound analogues.

Direct Asymmetric C-H Functionalization: Recent advancements in C-H activation and functionalization could pave the way for the direct introduction of substituents onto the pteridine core in a stereoselective manner. This would represent a significant step forward in streamlining the synthesis of complex this compound derivatives.

The development of these methodologies will be instrumental in accessing novel chemical space and unlocking the full potential of this compound as a scaffold for drug discovery.

Exploration of Novel Reactivity Patterns and Catalytic Approaches for this compound Functionalization

The chlorine atom at the 7-position of the pteridine ring imparts distinct reactivity to the molecule, making it a versatile handle for further chemical modifications. The exploration of novel reactivity patterns and the application of modern catalytic methods are expected to significantly expand the synthetic utility of this compound.

Future research is likely to concentrate on:

Cross-Coupling Reactions: While palladium-catalyzed cross-coupling reactions are established methods for functionalizing halogenated heterocycles, there is still scope for exploring a wider range of coupling partners and catalytic systems for this compound. This includes the use of other transition metals like nickel and copper, which can offer complementary reactivity and selectivity.

Photoredox Catalysis: Visible-light-mediated photoredox catalysis has emerged as a powerful tool for forging new chemical bonds under mild conditions. Its application to this compound could enable novel transformations that are not accessible through traditional thermal methods.

Late-Stage Functionalization: The ability to introduce chemical modifications at a late stage in a synthetic sequence is highly desirable in medicinal chemistry. Developing catalytic approaches for the late-stage functionalization of complex molecules containing the this compound core would greatly accelerate the synthesis of analogues for structure-activity relationship studies.

The following table summarizes potential catalytic approaches for the functionalization of this compound:

| Catalytic Approach | Potential Transformation | Advantages |

| Palladium-Catalyzed Cross-Coupling | C-C, C-N, C-O, C-S bond formation | Well-established, broad substrate scope |

| Nickel-Catalyzed Cross-Coupling | C-C, C-N bond formation | Cost-effective, unique reactivity |

| Copper-Catalyzed Cross-Coupling | C-N, C-O, C-S bond formation | Mild reaction conditions, good for heteroatom coupling |

| Photoredox Catalysis | C-H functionalization, trifluoromethylation, etc. | Mild conditions, novel bond formations |

Integration of Advanced Computational Approaches for Predictive Chemistry

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and the rational design of new synthetic routes. The integration of advanced computational approaches is poised to accelerate research on this compound.

Key areas of future computational investigation include:

Reaction Mechanism Elucidation: Density Functional Theory (DFT) and other quantum chemical methods can be employed to elucidate the mechanisms of reactions involving this compound. This understanding can guide the optimization of reaction conditions and the development of more efficient synthetic protocols.

Prediction of Reactivity: Computational models can be used to predict the reactivity of different sites on the this compound molecule, aiding in the design of regioselective functionalization strategies.

Virtual Screening and Ligand Design: For applications in drug discovery, computational docking and molecular dynamics simulations can be used to predict the binding of this compound derivatives to biological targets, facilitating the design of new and more potent inhibitors.

Deepening Understanding of Structure-Reactivity Relationships in Halogenated Pteridines

A fundamental understanding of the relationship between the structure of a molecule and its chemical reactivity is crucial for rational chemical design. For halogenated pteridines like this compound, this involves dissecting the electronic and steric effects of the halogen substituent on the reactivity of the pteridine core.

Future research in this area will likely involve:

Systematic Experimental Studies: The synthesis and reactivity profiling of a series of halogenated pteridines (containing fluorine, bromine, and iodine in addition to chlorine) would provide valuable data for establishing clear structure-reactivity relationships.

Hammett-Type Analyses: The application of linear free-energy relationships, such as Hammett plots, can quantify the electronic influence of the halogen substituent on reaction rates and equilibria.

Advanced Spectroscopic and Crystallographic Studies: Detailed analysis of the spectroscopic (NMR, IR, UV-Vis) and crystallographic data of this compound and its derivatives can provide insights into its ground-state electronic structure and how it influences its reactivity.

A deeper understanding of these fundamental principles will not only benefit the chemistry of this compound but also contribute to the broader field of heterocyclic chemistry.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.